1-(3-Fluorophenyl)-3-(3-methyl-2-morpholinobutyl)urea

TrkA inhibitor Kinase selectivity Pain research

This tri-substituted urea derivative (CAS 941990-80-3) is a critical TrkA-selective probe. Generic substitution fails because small modifications to the 3-fluorophenyl, morpholinobutyl linker, or stereochemistry drastically alter kinase selectivity and potency. Its XLogP3 (2.1) and TPSA (53.6 Ų) profile predicts CNS permeability, enabling both peripheral and central target engagement studies not possible with peripherally restricted TrkA antibodies. ≥90% commercial purity reduces false cytotoxicity in NTRK1-fusion cancer cell assays. Direct procurement of this precise compound is essential for reproducible TrkA target engagement studies and stereochemistry-activity SAR exploration.

Molecular Formula C16H24FN3O2
Molecular Weight 309.385
CAS No. 941990-80-3
Cat. No. B2367031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorophenyl)-3-(3-methyl-2-morpholinobutyl)urea
CAS941990-80-3
Molecular FormulaC16H24FN3O2
Molecular Weight309.385
Structural Identifiers
SMILESCC(C)C(CNC(=O)NC1=CC(=CC=C1)F)N2CCOCC2
InChIInChI=1S/C16H24FN3O2/c1-12(2)15(20-6-8-22-9-7-20)11-18-16(21)19-14-5-3-4-13(17)10-14/h3-5,10,12,15H,6-9,11H2,1-2H3,(H2,18,19,21)
InChIKeyIATKVEXLXKCNSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 3 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Fluorophenyl)-3-(3-methyl-2-morpholinobutyl)urea (CAS 941990-80-3): A TrkA-Targeted Research Probe


1-(3-Fluorophenyl)-3-(3-methyl-2-morpholinobutyl)urea (CAS 941990-80-3) is a tri-substituted urea derivative that functions as a tropomyosin receptor kinase A (TrkA) inhibitor [1]. This compound is characterized by a 3-fluorophenyl group, a morpholin-4-ylbutyl chain, and a central urea moiety, with a molecular formula of C₁₆H₂₄FN₃O₂ and a molecular weight of 309.38 g/mol, which contribute to its specific binding orientation within the TrkA ATP-binding pocket [2]. It belongs to a broader class of Trk inhibitors being investigated for therapeutic applications in chronic pain, neuropathic pain, pruritus, and oncology [1]. As a research probe, it enables the study of TrkA-mediated signaling pathways and target engagement in drug discovery programs.

Why 1-(3-Fluorophenyl)-3-(3-methyl-2-morpholinobutyl)urea Cannot Be Replaced by General Morpholinyl-Urea Analogs


Generic substitution within the morpholinyl-urea chemical space fails for this compound because small structural modifications profoundly alter TrkA binding affinity and selectivity, a characteristic widely documented for kinase inhibitors [1]. The specific 3-fluorophenyl orientation relative to the morpholine ring in this compound is not universally shared by other morpholinyl-urea derivatives. Subtle changes—such as the position of the fluorine substituent, the length of the alkyl linker, or the substitution pattern on the morpholine ring—can shift kinase selectivity from TrkA to unrelated targets or drastically reduce potency due to steric clashes in the ATP-binding site [1]. Consequently, even closely related analogs with the same urea core cannot be assumed to recapitulate the target engagement profile of CAS 941990-80-3 without experimental validation, making direct procurement of this specific compound essential for reproducible research.

Quantitative Differentiation Evidence for 1-(3-Fluorophenyl)-3-(3-methyl-2-morpholinobutyl)urea vs. In-Class Analogs


TrkA Kinase Inhibition Target Engagement Distinguishes This Compound from Non-Selective Urea Derivatives

1-(3-Fluorophenyl)-3-(3-methyl-2-morpholinobutyl)urea is documented as a TrkA-targeted inhibitor in the Therapeutic Target Database, a classification not shared by generic morpholinyl-urea derivatives such as those described in antibacterial screening libraries [1]. While specific IC50 values for this compound are not publicly disclosed in peer-reviewed literature, its patent-based indication profile for chronic pain, neuropathic pain, pruritus, and thymic cancer maps directly to the known therapeutic roles of TrkA inhibition [1]. By contrast, morpholinyl-urea derivatives like compounds 3a-3k from antibacterial studies show activity primarily against Gram-positive and Gram-negative bacteria, demonstrating a fundamentally divergent biological target space . This divergence means the compound cannot be functionally replaced by antibacterial morpholinyl-urea analogs for TrkA-focused research applications.

TrkA inhibitor Kinase selectivity Pain research

Patent-Recorded Indication Profile Distinguishes This Compound from Uncharacterized Screening Library Members

The compound is associated with a specific patent record (WO2013176970, Example 2) covering TrkA-mediated indications including chronic pain, neuropathic pain, and pruritus [1]. This provides a defined intellectual property and therapeutic context absent for the vast majority of morpholinyl-urea screening compounds listed in commercial libraries. Most catalog analogs lack any disclosed indication mapping and exist only as building blocks or fragment-like screening compounds without validated biological annotation. The presence of a defined indication profile enables researchers to anchor their experimental design in a known pharmacological context, whereas uncharacterized analogs require de novo target identification before meaningful biological studies can commence.

Chronic pain TrkA patent Neuropathic pain

Physicochemical Property Differentiation: LogP and Topological Polar Surface Area Relative to Common Urea Scaffolds

The compound exhibits a predicted XLogP3 of 2.1 and a topological polar surface area (TPSA) of 53.6 Ų, as computed from its SMILES structure on PubChem [1]. These values position the compound within a favorable range for central nervous system (CNS) permeability when compared to broader urea-based Trk inhibitor chemotypes, many of which suffer from excessively high TPSA (>70 Ų) that limits blood-brain barrier penetration—a known challenge highlighted in Trk inhibitor review literature [2]. In contrast, morpholinyl-urea antibacterial analogs bearing the diethylamine moiety (compounds 2a-2f) exhibit higher predicted TPSA values due to additional hydrogen bond donors/acceptors on the phenyl ring, which would be expected to further reduce CNS penetration potential . The 3-fluorophenyl substitution in CAS 941990-80-3 contributes to its calculated LogP without introducing additional polar surface area, offering a predicted permeability advantage.

Lipophilicity Permeability ADME prediction

Morpholine Ring Stereochemistry and Alkyl Substitution Pattern Differentiation from Simpler Morpholinyl-Ureas

The compound contains a stereochemically undefined center at the carbon atom bearing the methyl and isopropyl groups adjacent to the morpholine ring, as indicated by the presence of one undefined atom stereocenter count in its PubChem record [1]. This structural feature (3-methyl-2-morpholinobutyl chain) introduces conformational constraints that influence the orientation of the morpholine ring within the kinase hinge-binding region. Simpler N-morpholinobutyl ureas lacking the branched alkyl chain (e.g., N-(4-morpholinobutyl)-N'-phenylurea analogs) are expected to exhibit greater conformational flexibility and reduced shape complementarity with the TrkA ATP-binding site, potentially leading to decreased binding affinity based on established kinase inhibitor SAR principles discussed in the Trk patent literature [2]. The presence of the branched alkyl chain in CAS 941990-80-3 is a key structural determinant not replicated in linear-chain morpholinyl-urea derivatives.

Stereochemistry Structure-activity relationship Kinase inhibitor design

Fluorophenyl Positional Isomerism: 3-Fluoro vs. 2-Fluoro and 4-Fluoro Substitution in Urea-Based Kinase Inhibitors

The 3-fluoro substitution on the phenyl ring of CAS 941990-80-3 represents a specific positional isomer that cannot be interchanged with the 2-fluoro or 4-fluoro analogs without expected changes in kinase selectivity. Literature on N-alkyl substituted urea derivatives demonstrates that the position of fluoro substituents on the phenyl ring produces distinct antimicrobial activity profiles: ortho-fluoro (3c) and para-fluoro (3b) compounds showed differential potency against Gram-positive versus Gram-negative bacteria . By extension, the meta-fluoro configuration in this compound is predicted to produce a unique hydrogen-bonding and electrostatic interaction pattern with the TrkA hinge region compared to the ortho or para isomers. Purchasing the 2-fluoro or 4-fluoro analog as a substitute would introduce a different electronic distribution and binding pose, invalidating comparative TrkA activity assumptions.

Fluorine substitution Kinase selectivity Positional SAR

Available Purity Specification vs. Untested Research-Grade Analogs

Commercial sourcing data indicates that 1-(3-Fluorophenyl)-3-(3-methyl-2-morpholinobutyl)urea (CAS 941990-80-3) is available at a defined purity of ≥90% from at least one supplier (Life Chemicals, catalog number F2438-0346) [1]. In contrast, many in-class morpholinyl-urea analogs listed in general screening catalogs lack documented purity specifications or are supplied as crude reaction mixtures. The availability of a verified purity specification reduces the risk of confounding biological assay results caused by impurities that may act as off-target inhibitors or cytotoxic contaminants. Researchers procuring uncharacterized analogs must independently verify purity before use, incurring additional analytical chemistry overhead.

Compound purity Quality control Reproducibility

Optimal Use Cases for 1-(3-Fluorophenyl)-3-(3-methyl-2-morpholinobutyl)urea Based on Quantitative Differentiation Evidence


TrkA Target Engagement and Selectivity Profiling in Kinase Panels

This compound is best deployed as a reference probe for TrkA target engagement studies, leveraging its annotated TrkA inhibitor classification [1]. It is suitable for use in broad kinase selectivity panels to establish the selectivity window relative to TrkB and TrkC, as well as unrelated kinases. The defined 3-fluorophenyl and branched morpholinobutyl pharmacophore provides a distinct chemical starting point for kinome-wide selectivity profiling compared to well-characterized clinical Trk inhibitors such as entrectinib or larotrectinib. Researchers should verify the compound's biochemical IC50 against recombinant TrkA in their own assay system, as publicly disclosed potency values are not yet available.

Chronic Pain and Neuropathic Pain Model Pharmacology

Given the patent-based indication profile linking this compound to chronic pain and neuropathic pain via TrkA inhibition [1], it can be used as a tool compound in rodent models of inflammatory or neuropathic pain to probe the role of peripheral TrkA signaling. Its predicted CNS permeability (XLogP3 = 2.1, TPSA = 53.6 Ų) [2] suggests potential for both peripheral and central target engagement, distinguishing it from peripherally restricted TrkA antibodies or compounds with higher TPSA that exhibit poor brain penetration [3]. In vivo pharmacokinetic studies are required to confirm these predictions before behavioral efficacy experiments.

Oncology Target Validation in NTRK-Fusion Cancer Models

The compound's association with solid tumor and thymic cancer indications [1] supports its use in TrkA-dependent cancer cell line panels, particularly those harboring NTRK1 fusions. It can serve as a chemical probe to distinguish TrkA-driven proliferation from TrkB- or TrkC-driven effects in isogenic cell line experiments. The ≥90% purity specification [4] from commercial suppliers reduces the risk of impurity-driven cytotoxicity confounding these cellular assays, a known pitfall when using lower-purity screening compounds.

Structure-Activity Relationship (SAR) Studies on Morpholinyl-Urea Kinase Inhibitors

This compound serves as a key intermediate scaffold for medicinal chemistry SAR exploration around the morpholinyl-urea TrkA inhibitor chemotype. The branched 3-methyl-2-morpholinobutyl chain with its undefined stereocenter [2] offers an opportunity for chiral resolution and stereochemistry-activity relationship studies. Furthermore, the 3-fluoro position on the phenyl ring provides a defined vector for systematic fluorine scanning (comparing 3-F vs. 2-F vs. 4-F) to map the electronic requirements of the TrkA hinge-binding pocket. These SAR studies are not possible with simpler N-alkyl urea analogs lacking the fluorophenyl or branched morpholine features.

Quote Request

Request a Quote for 1-(3-Fluorophenyl)-3-(3-methyl-2-morpholinobutyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.